Potassium trans-styryltrifluoroborate
Overview
Description
Potassium trans-styryltrifluoroborate is a chemical compound with the molecular formula C6H5CH=CHBF3K. It is a crystalline powder that is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its utility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium trans-styryltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of styrene with boronic acid derivatives under specific conditions. The reaction typically requires the use of a strong base, such as potassium hydroxide, and a suitable solvent, such as dimethyl sulfoxide (DMSO).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, would be employed to verify the compound's identity and purity.
Chemical Reactions Analysis
Types of Reactions: Potassium trans-styryltrifluoroborate is known to undergo several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl halides in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: The compound can be used in Friedel-Crafts alkylation reactions to form aryl ketones.
Chlorodeboronation: This reaction involves the removal of the boron group from the compound, resulting in the formation of chlorinated products.
Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions to form various organic products.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Lewis Acids: Employed in nucleophilic substitution reactions.
Strong Bases: Such as potassium hydroxide, used in the initial synthesis of the compound.
Major Products Formed:
Aryl Ketones: Formed through Friedel-Crafts alkylation reactions.
Chlorinated Compounds: Resulting from chlorodeboronation reactions.
Weinreb Amides: Produced via palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
Potassium trans-styryltrifluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is extensively used in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and natural products.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: this compound is utilized in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which potassium trans-styryltrifluoroborate exerts its effects depends on the specific reaction it is involved in. For example, in Suzuki-Miyaura cross-coupling reactions, the compound acts as a boronic acid derivative that undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond. The molecular targets and pathways involved in these reactions are typically the aryl halides and the palladium catalyst.
Comparison with Similar Compounds
Potassium trans-styryltrifluoroborate is similar to other boronic acid derivatives, such as phenylboronic acid and vinylboronic acid. it is unique in its ability to undergo specific cross-coupling reactions and its utility in the synthesis of complex organic molecules. Other similar compounds include:
Phenylboronic Acid: Used in various organic synthesis reactions.
Vinylboronic Acid: Employed in cross-coupling reactions and other organic transformations.
Properties
IUPAC Name |
potassium;trifluoro-[(E)-2-phenylethenyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h1-7H;/q-1;+1/b7-6+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONAUTDEFRJJII-UHDJGPCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=CC1=CC=CC=C1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C/C1=CC=CC=C1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635396 | |
Record name | Potassium trifluoro[(E)-2-phenylethenyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201852-49-5 | |
Record name | Potassium trifluoro[(E)-2-phenylethenyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium trans-styryltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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